![molecular formula C30H38O11 B14421054 (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one is a highly complex organic molecule. This compound features multiple chiral centers, hydroxyl groups, and a furan ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the heptacyclic core, introduction of hydroxyl groups, and the methoxy group. Common synthetic methods may include:
Cyclization Reactions: To form the heptacyclic structure.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Methoxylation: Introduction of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Multi-step Synthesis: Utilizing automated synthesizers and high-throughput screening.
Purification Techniques: Such as chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Pathways: Investigated for its role in various biological pathways.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Applications: Studied for its therapeutic effects in treating certain diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-ethoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one
- (1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-ol
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the heptacyclic structure, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C30H38O11 |
|---|---|
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one |
InChI |
InChI=1S/C30H38O11/c1-13-7-20(36-4)30(35)25(38-13)39-17-9-15-10-19-29(41-19)23(26(15,2)11-18(17)40-30)22(32)24(33)27(3)16(5-6-28(27,29)34)14-8-21(31)37-12-14/h8-9,13,16-20,22-23,25,32,34-35H,5-7,10-12H2,1-4H3/t13-,16-,17-,18?,19+,20-,22?,23?,25+,26+,27+,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
XHXCSWUCMTUFMB-RHLLSRKXSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C=C4C[C@H]5[C@]6(O5)C([C@]4(CC3O2)C)C(C(=O)[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)O)OC |
Kanonische SMILES |
CC1CC(C2(C(O1)OC3C=C4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


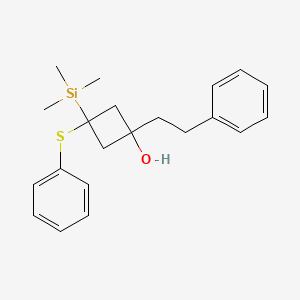
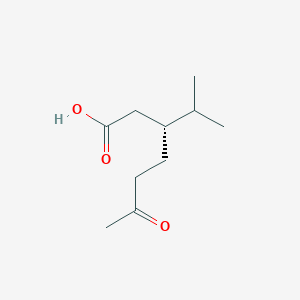
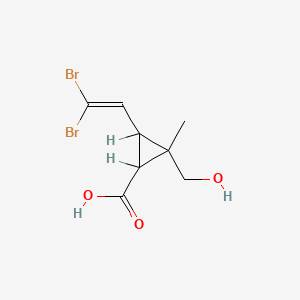
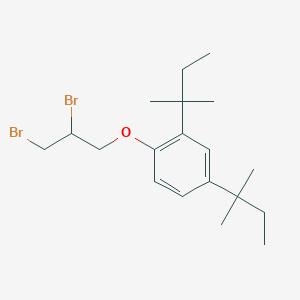


![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
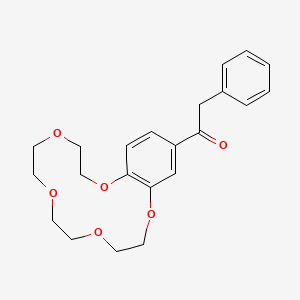
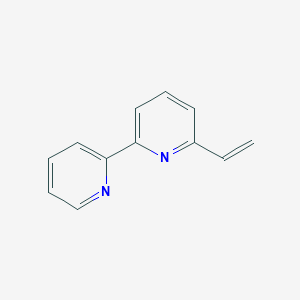
![2-(2-Bromophenyl)-N-[2-(4-chlorophenyl)butan-2-yl]acetamide](/img/structure/B14421039.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
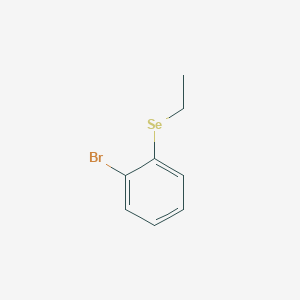
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)

